

LC-MS/MS protocol for detecting octadecyl caffeate in plant extracts.

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Compound of Interest

Compound Name: Octadecyl caffeate

Cat. No.: B1157960

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An LC-MS/MS protocol for the sensitive and selective quantification of **octadecyl caffeate** in plant extracts has been developed. This method is crucial for researchers in pharmacology, natural product chemistry, and drug development who are interested in the therapeutic potential of this lipophilic caffeic acid ester. **Octadecyl caffeate**, with a molecular formula of C₂₇H₄₄O₄ and a molar mass of 432.6 g/mol, is a derivative of caffeic acid, a well-known antioxidant.^{[1][2]} The protocol detailed below provides a robust framework for the extraction, chromatographic separation, and mass spectrometric detection of **octadecyl caffeate** from complex plant matrices.

Application Notes

This method employs a liquid-liquid extraction procedure followed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The use of a C18 column allows for the effective separation of the non-polar **octadecyl caffeate** from more polar compounds in the plant extract. Electrospray ionization (ESI) in negative mode is selected due to the phenolic nature of the analyte, which readily forms a [M-H]⁻ ion. The MRM transitions are selected to ensure high selectivity and sensitivity for the quantification of **octadecyl caffeate**. An appropriate internal standard, such as a structurally similar and commercially available caffeic acid ester (e.g., phenethyl caffeate), should be used to ensure accuracy and precision.

Experimental Protocols

Reagents and Materials

- **Octadecyl caffeate** analytical standard (>95% purity)
- Internal Standard (IS), e.g., Caffeic acid phenethyl ester (CAPE)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Ammonium formate
- Plant material (e.g., leaves, stems), dried and finely powdered
- Solid Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)

Sample Preparation

- Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
- Add 10 mL of methanol and the internal standard solution.
- Vortex for 1 minute to ensure thorough mixing.
- Perform ultrasonic extraction for 30 minutes in a water bath.[3]
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collect the supernatant and transfer it to a clean tube.
- Repeat the extraction process on the pellet with another 10 mL of methanol.
- Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of 50% methanol in water.
- Perform solid-phase extraction (SPE) for sample clean-up. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
- Load the reconstituted sample onto the SPE cartridge.

- Wash the cartridge with 5 mL of 40% methanol in water to remove polar impurities.
- Elute the **octadecyl caffeate** with 5 mL of methanol.
- Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase.
- Filter the final solution through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[\[4\]](#)
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
 - Column Temperature: 40°C.
 - Gradient Program:
 - 0-2 min: 30% B
 - 2-15 min: 30% to 95% B
 - 15-20 min: 95% B
 - 20.1-25 min: 30% B (re-equilibration)
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Negative.
 - Ion Spray Voltage: -4500 V.

- Temperature: 500°C.
- Collision Gas: Nitrogen.
- MRM Transitions:
 - The precursor ion for **octadecyl caffeate** ($[M-H]^-$) is m/z 431.3.
 - The most abundant product ion is typically from the fragmentation of the caffeoyl moiety, which is m/z 179.1 (caffeic acid fragment). A second product ion, such as m/z 135.1 (further fragmentation of the caffeoyl moiety), can be used for confirmation.[\[5\]](#)

Quantitative Data

The following tables summarize the expected quantitative performance of the method.

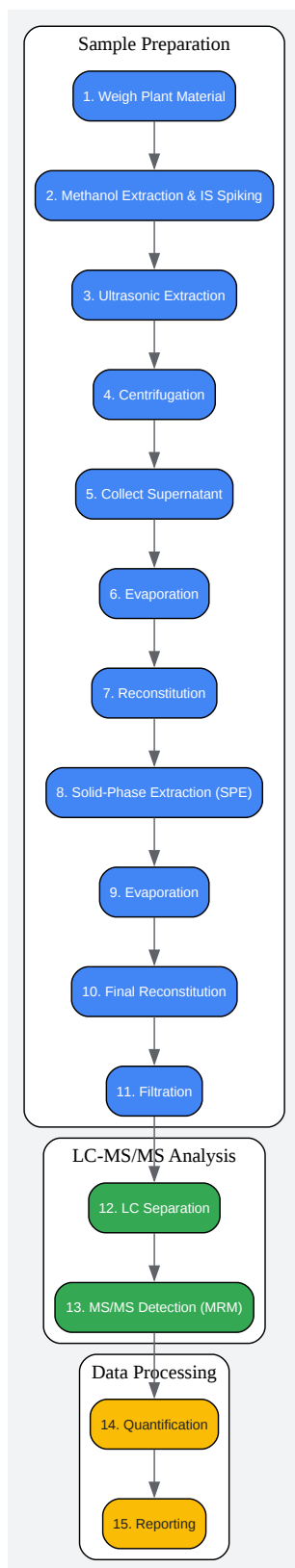
Table 1: MRM Transitions and MS/MS Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)	Declustering Potential (V)
Octadecyl Caffeate	431.3	179.1	135.1	-35	-80
IS (CAPE)	283.1	179.1	135.1	-30	-75

Table 2: Method Validation Parameters

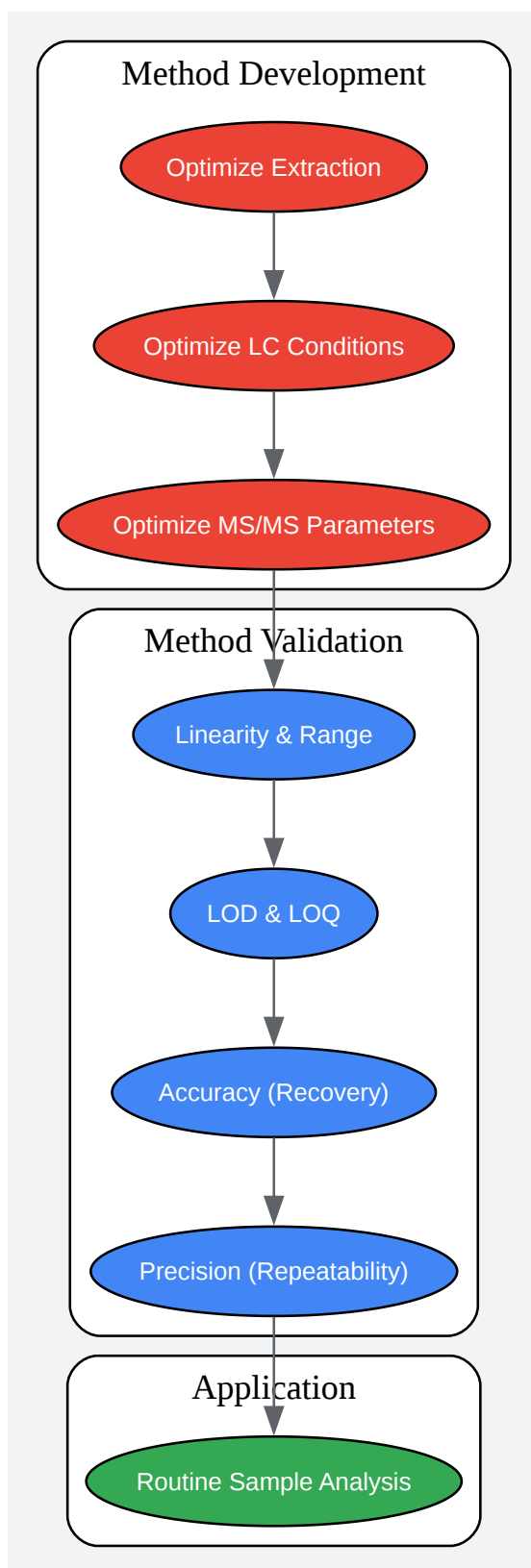
Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Accuracy (Recovery) at 3 conc. levels	85 - 110%
Precision (RSD%) - Intra-day	< 10%
Precision (RSD%) - Inter-day	< 15%

Visualizations



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Caption: Experimental workflow for the LC-MS/MS analysis of **octadecyl caffeate**.



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Caption: Logical flow for the development and validation of the analytical method.

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